molecular formula C20H23N5 B10812237 N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

Cat. No.: B10812237
M. Wt: 333.4 g/mol
InChI Key: HXNBYFYLVCCHIP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is a useful research compound. Its molecular formula is C20H23N5 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Biological Activity

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline backbone, which is crucial for its biological activity. The molecular formula is C19_{19}H23_{23}N5_{5}, with a molecular weight of approximately 335.42 g/mol. The compound includes a benzyl group and a piperazine moiety, which are known to enhance pharmacological properties by facilitating interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent. Additionally, other quinazoline derivatives have demonstrated activity against various bacterial strains, including multi-drug resistant strains of Acinetobacter baumannii .

Antiviral Activity

In addition to antibacterial and anticancer activities, quinazoline derivatives have shown antiviral effects. For example, compounds similar to this compound have been identified as effective inhibitors of viral replication in various studies . The mechanism often involves binding to viral polymerases or other critical proteins necessary for viral replication.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the piperazine ring enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Structural Feature Impact on Activity
Piperazine moietyIncreases solubility and receptor binding affinity
Benzyl groupEnhances lipophilicity and cellular uptake
Quinazoline coreEssential for interaction with biological targets

Synthesis

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperazine Moiety : This step may involve nucleophilic substitution reactions where the piperazine derivative is introduced.
  • Benzylation : The final step generally involves the alkylation of the nitrogen atom in the quinazoline ring with a benzyl halide.

These synthetic pathways allow for modifications that can enhance biological activity or specificity against particular targets.

Case Studies and Research Findings

Several studies have explored the efficacy of quinazoline derivatives against various pathogens:

  • Anti-Tuberculosis Studies : A study indicated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents.
  • Anticancer Research : Investigations into quinazoline compounds showed promising results in inhibiting cancer cell lines through mechanisms involving EGFR inhibition .
  • Antiviral Efficacy : Compounds structurally similar to N-benzyl derivatives demonstrated significant antiviral activity against bovine viral diarrhea virus (BVDV), suggesting potential applications in treating viral infections .

Scientific Research Applications

Anticancer Activity

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine is part of a broader class of quinazoline derivatives, which have been extensively studied for their anticancer properties. Research indicates that modifications of quinazoline structures can lead to compounds with significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly in hepatocellular carcinoma models .

Antiviral Properties

The compound has also been investigated for its antiviral potential, especially against SARS-CoV-2. Quinazoline derivatives have been identified as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2. In a study, structural optimizations led to the discovery of potent inhibitors based on the quinazoline scaffold, suggesting that this compound could be a candidate for further antiviral development .

Synthetic Methodologies

The synthesis of this compound and its analogs involves various organic chemistry techniques. Traditional methods include nucleophilic substitution and cyclocondensation reactions, while modern approaches may utilize microwave-assisted synthesis for efficiency and yield optimization . The ability to modify the quinazoline core allows for the exploration of structure–activity relationships (SAR), enhancing the pharmacological profiles of these compounds.

Structure–Activity Relationship Studies

SAR studies are critical for understanding how modifications to the quinazoline structure impact biological activity. For instance, altering substituents at specific positions on the quinazoline ring can significantly influence potency against cancer cells or viruses. Recent research emphasizes the importance of functional groups in determining the efficacy and selectivity of these compounds .

Case Studies and Findings

Several studies have documented the efficacy of quinazoline derivatives:

StudyFocusFindings
AntiviralIdentified potent inhibitors against SARS-CoV-2 Mpro with improved DMPK properties.
AnticonvulsantInvestigated GABA receptor interactions; some derivatives showed a tendency towards anticonvulsant activity despite overall low efficacy.
AnticancerDemonstrated significant antiproliferative effects in vitro against various cancer cell lines with specific derivatives showing IC50 values as low as 0.029 μM.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

InChI

InChI=1S/C20H23N5/c1-24-11-13-25(14-12-24)20-22-18-10-6-5-9-17(18)19(23-20)21-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22,23)

InChI Key

HXNBYFYLVCCHIP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

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